

What is 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Cat. No.: B2607825

[Get Quote](#)

An In-depth Technical Guide to **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**: A Cornerstone for Modern Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**, a pivotal chemical entity in contemporary medicinal chemistry. We delve into its fundamental chemical and physical properties, established synthesis methodologies, and its critical role as a pharmacophore and key intermediate in the development of targeted cancer therapeutics. The primary focus is on its application in the synthesis of Entrectinib, a potent inhibitor of ALK, ROS1, and Trk kinases. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's mechanism of action, structure-activity relationships, and practical applications, supported by detailed protocols and authoritative references.

Introduction and Strategic Importance

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS: 1108745-30-7) is a substituted indazole derivative that has garnered significant attention in the field of oncology drug discovery.^[1] While it is primarily recognized as a key starting material for the synthesis of Entrectinib (RXDX-101), its structural motifs are emblematic of a privileged scaffold in kinase inhibitor design.^{[2][3][4]} The indazole core is a bioisostere of purine and is known to form critical hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases.^[5]

Recent studies have explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Tyrosine-protein Kinase (ROS1).^[6] These kinases are well-established driver oncogenes in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).^[6] The strategic placement of the difluorobenzyl group at the C-5 position of the indazole ring is crucial for achieving high potency and selectivity, making this compound a subject of intense interest for the development of next-generation kinase inhibitors.^{[5][6]}

Physicochemical and Spectroscopic Profile

Characterization of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** is fundamental for its use in synthesis and quality control. The key identifying properties are summarized below.

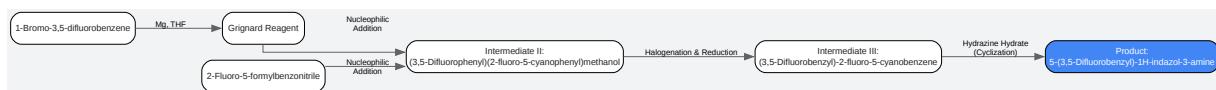
Property	Value	Reference
Chemical Name	5-(3,5-Difluorobenzyl)-1H-indazol-3-amine	[1] [2]
Synonyms	3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine	[3] [4]
CAS Number	1108745-30-7	[2] [3] [4]
Molecular Formula	C ₁₄ H ₁₁ F ₂ N ₃	[2]
Molecular Weight	259.25 g/mol	[2]
Appearance	Yellow to off-white powder	[7]

While detailed experimental data for properties like melting point and solubility are not consistently published, this information is typically available from commercial supplier documentation. Spectroscopic analysis is critical for structural confirmation, with expected signals in ¹H NMR corresponding to the aromatic protons of the indazole and difluorobenzyl rings, the benzylic CH₂ group, and the amine NH₂ protons.

Synthesis Methodologies

The synthesis of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** is a multi-step process that requires precise control of reaction conditions. One patented and widely referenced approach involves the construction of the indazole ring from a substituted benzonitrile precursor.^[8] The causality behind this strategy is the reliable formation of the pyrazole ring fused to the benzene ring via cyclization with hydrazine.

Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established chemical principles for this molecular class, as described in patent literature.^[8]

Step 1: Grignard Reagent Formation

- To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in dry tetrahydrofuran (THF).
- Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the reaction.
- Maintain a gentle reflux until all the magnesium has been consumed to yield the Grignard reagent. The use of a Grignard reaction is a classic and effective method for forming a carbon-carbon bond between an aryl halide and a carbonyl compound.

Step 2: Nucleophilic Addition

- Cool the Grignard reagent solution to 0 °C.

- Add a solution of 2-fluoro-5-formylbenzonitrile in dry THF dropwise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate. This step creates the core C-C bond linking the future benzyl group to the benzonitrile moiety.

Step 3: Halogenation and Reduction

- Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM).
- Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to a more reactive benzyl halide.
- Following conversion, a reducing agent is used to yield the (3,5-Difluorobenzyl)-2-fluoro-5-cyanobenzene intermediate. This two-step sequence is often telescoped to improve efficiency.

Step 4: Indazole Ring Formation (Cyclization)

- Dissolve the intermediate from Step 3 in a high-boiling point solvent such as n-butanol.
- Add hydrazine hydrate (typically an 80% solution in water).
- Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS. The hydrazine performs a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable 3-amino-1H-indazole ring system.
- Cool the reaction mixture, and collect the precipitated product by filtration.

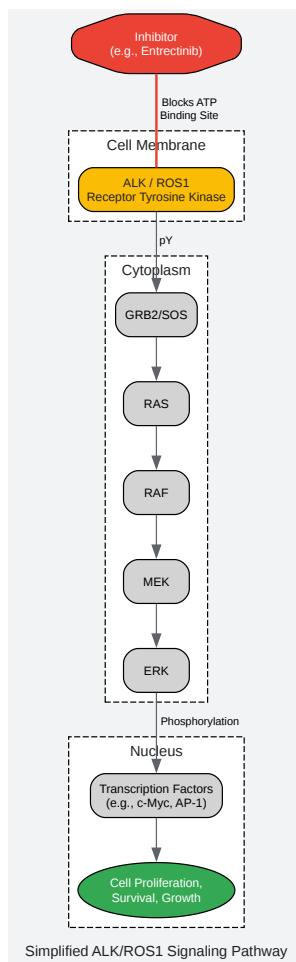
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Biological Activity and Mechanism of Action

The biological significance of this compound stems from its role as a structural core for potent tyrosine kinase inhibitors (TKIs). The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[\[5\]](#)

Role as a Pharmacophore for ALK/ROS1 Inhibition

Computer-aided drug design and subsequent biological assays have confirmed that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK and ROS1 activity.[\[6\]](#) In a study designing novel dual-target inhibitors, derivatives built upon this core exhibited potent inhibitory activity. One such derivative, compound X4, achieved IC₅₀ values of 0.512 μM against ALK and 0.766 μM against ROS1.[\[6\]](#) This inhibition leads to the suppression of downstream signaling pathways, such as the ERK pathway, which is critical for cancer cell proliferation and survival.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the ALK/ROS1 pathway by a TKI derived from the subject compound.

Applications in Drug Discovery

The primary application of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** is as a building block for complex active pharmaceutical ingredients (APIs).

Synthesis of Entrectinib

This compound is the starting amine for the final amide bond formation in the synthesis of Entrectinib. In a key step, it is coupled with an activated carboxylic acid, such as an acyl chloride, to form the final drug molecule.^[9] This reaction highlights the compound's utility as a nucleophile in standard coupling reactions.

Scaffold for Novel Inhibitor Design

The indazole scaffold is highly versatile. Beyond ALK and ROS1, indazole derivatives have been developed as inhibitors for a wide range of other kinases, including:

- Discoidin Domain Receptors (DDR1/DDR2): These collagen-activated receptor tyrosine kinases are implicated in fibrosis and cancer.[10][11] Fragment-based screening has led to the design of potent DDR1/2 inhibitors using similar structural motifs.[10]
- p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by affecting this critical tumor suppressor pathway.[5]
- Activin Receptor-Like Kinase 5 (ALK5): Novel indazole-imidazole hybrids have been synthesized and identified as potent ALK5 inhibitors, which are attractive targets for cancer and fibrotic diseases.[12]

The consistent success of this scaffold underscores its value as a "privileged structure" in medicinal chemistry, providing a reliable foundation for interacting with the conserved ATP-binding pocket of kinases.[5][13]

Safety and Handling

As a chemical intermediate, **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** requires careful handling in a laboratory or manufacturing setting.

- Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (Hazard Statement H317).[7]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of water. If skin irritation or rash occurs, seek medical attention.[7][14]
 - Eye Contact: Rinse cautiously with water for several minutes.

- Inhalation: Move person into fresh air.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[7](#)]
- Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[[7](#)]

Limited data is available on its environmental fate and long-term toxicological profile.[[14](#)]

Standard precautions for handling chemical reagents should be strictly followed.

References

- Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
- Title: Cas 1108745-30-7, **5-(3,5-difluorobenzyl)-1H-indazol-3-amine** Source: LookChem URL:[[Link](#)]
- Title: Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations Source: PubMed, Bioorganic Chemistry URL:[[Link](#)]
- Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7 Source: Global China C.I.E. Co., Limited URL:[[Link](#)]
- Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl)
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL:[[Link](#)]
- Title: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)
- Title: Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors Source: National Institutes of Health (PMC) URL:[[Link](#)]
- Title: Inhibitors of Discoidin Domain Receptor (DDR)
- Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: National Institutes of Health (PMC) URL:[[Link](#)]
- Title: Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues Source: PubMed URL:[[Link](#)]
- Title: 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-Based Discoidin Domain Receptors 1 (DDR1)
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 5-(3,5-difluorobenzyl)-1H-indazol-3-amine | 1108745-30-7 [chemicalbook.com]
- 3. tantuchemicals.com [tantuchemicals.com]
- 4. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, CAS NO.1108745-30-7 - Huateng Pharma [en.huatengsci.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]
- 9. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]
- 10. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- To cite this document: BenchChem. [What is 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine?]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2607825#what-is-5-3-5-difluorobenzyl-1h-indazol-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com